![molecular formula C21H14F3N3OS B2708203 N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N'-phenylurea CAS No. 478249-42-2](/img/structure/B2708203.png)

N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N'-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Scientific Research Applications

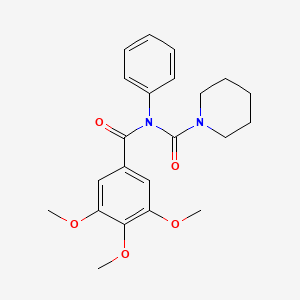

N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N'-phenylurea is a compound that features in various scientific investigations due to its unique chemical structure. The research on similar compounds, particularly those containing perfluoroalkyl, phenylurea, and sulfonamide groups, sheds light on their wide-ranging applications in environmental science, pharmacology, and material science. Although direct studies on this compound are scarce, insights from related research areas provide valuable information on its potential applications.

Environmental Biodegradation and Fate

Polyfluoroalkyl chemicals, due to their persistent and toxic nature, are subjects of environmental concern. Investigations into the microbial degradation of these chemicals reveal insights into the environmental fate and effects of perfluoroalkyl acid precursors, highlighting the role of microbial processes in mitigating their impacts (Liu & Avendaño, 2013). Similarly, studies on phenylurea herbicides explore the abiotic and biotic processes that govern their environmental fate, emphasizing the importance of biodegradation in the natural attenuation of these compounds (Hussain et al., 2015).

Pharmacological Significance

Sulfonamide compounds, including those with therapeutic applications, have been extensively studied for their biological activities. These investigations have led to the identification of novel drugs with potential antitumor, antiglaucoma, and anti-inflammatory properties, demonstrating the broad therapeutic scope of sulfonamides (Carta, Scozzafava, & Supuran, 2012). Further research into sulfonamide inhibitors explores their utility as antibacterial agents and their role in addressing various health conditions, including HIV and cancer (Gulcin & Taslimi, 2018).

Material Science and Organic Synthesis

In material science, the development of metal sulfides for energy applications highlights the versatility of sulfide-containing compounds. Research focuses on their use in electrocatalytic, photocatalytic, and photoelectrochemical water splitting, indicating the potential of such materials in renewable energy technologies (Chandrasekaran et al., 2019). Radical cyclizations involving sulfide groups also play a critical role in organic synthesis, providing pathways for the synthesis of physiologically active compounds and illustrating the fundamental importance of sulfur in chemical transformations (Ishibashi & Tamura, 2004).

Mechanism of Action

Target of Action

Similar compounds have been known to target specific proteins or enzymes in organisms .

Mode of Action

The compound might interact with its targets, leading to changes in their function or structure .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce specific molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-1-phenylurea .

Properties

IUPAC Name |

1-[5-cyano-2-[3-(trifluoromethyl)phenyl]sulfanylphenyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N3OS/c22-21(23,24)15-5-4-8-17(12-15)29-19-10-9-14(13-25)11-18(19)27-20(28)26-16-6-2-1-3-7-16/h1-12H,(H2,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCFYEUDUHJUJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C#N)SC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2708123.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2708128.png)

![1-[6-Chloro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2708134.png)

![N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2708136.png)

![diethyl 1-(1-{[(2,6-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2708138.png)

![N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine](/img/structure/B2708139.png)